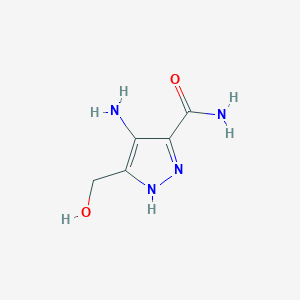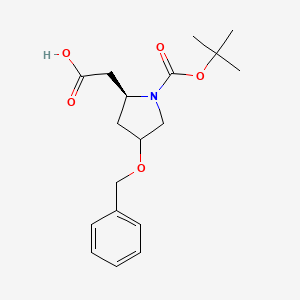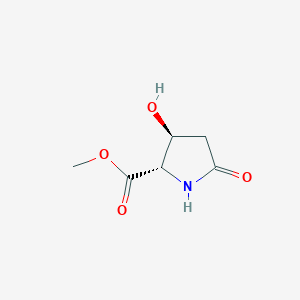![molecular formula C12H18N2O2 B12876784 3,4-Pyrrolidinediol, 2-[2-(phenylamino)ethyl]-, (2R,3S,4R)- CAS No. 653571-00-7](/img/structure/B12876784.png)
3,4-Pyrrolidinediol, 2-[2-(phenylamino)ethyl]-, (2R,3S,4R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S,4R)-2-(2-(Phenylamino)ethyl)pyrrolidine-3,4-diol is a chiral compound with a pyrrolidine ring substituted with a phenylaminoethyl group and two hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R)-2-(2-(Phenylamino)ethyl)pyrrolidine-3,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and phenylamine.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be formed through a cyclization reaction involving an appropriate precursor.
Introduction of the Phenylaminoethyl Group: The phenylaminoethyl group is introduced via a substitution reaction, often using a suitable leaving group and a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes:
Catalysis: Using catalysts to increase reaction efficiency and yield.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Safety and Environmental Considerations: Ensuring that the production process adheres to safety and environmental regulations.
化学反应分析
Types of Reactions
(2R,3S,4R)-2-(2-(Phenylamino)ethyl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups or to modify the phenylaminoethyl group.
Substitution: The phenylaminoethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as osmium tetroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation Products: Ketones or aldehydes.
Reduction Products: Dehydroxylated compounds or modified phenylaminoethyl derivatives.
Substitution Products: Compounds with new functional groups replacing the phenylaminoethyl group.
科学研究应用
(2R,3S,4R)-2-(2-(Phenylamino)ethyl)pyrrolidine-3,4-diol has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of complex molecules for various industrial applications.
作用机制
The mechanism of action of (2R,3S,4R)-2-(2-(Phenylamino)ethyl)pyrrolidine-3,4-diol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: The compound may modulate biochemical pathways, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
(2R,3S,4R)-2-(2-(Phenylamino)ethyl)pyrrolidine-3,4-diol: can be compared with other chiral pyrrolidine derivatives, such as:
Uniqueness
Functional Groups: The presence of both phenylaminoethyl and hydroxyl groups provides versatility in chemical reactions and biological interactions.
属性
CAS 编号 |
653571-00-7 |
|---|---|
分子式 |
C12H18N2O2 |
分子量 |
222.28 g/mol |
IUPAC 名称 |
(2R,3S,4R)-2-(2-anilinoethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C12H18N2O2/c15-11-8-14-10(12(11)16)6-7-13-9-4-2-1-3-5-9/h1-5,10-16H,6-8H2/t10-,11-,12+/m1/s1 |
InChI 键 |
HAOLJUHRPKTQFK-UTUOFQBUSA-N |
手性 SMILES |
C1[C@H]([C@H]([C@H](N1)CCNC2=CC=CC=C2)O)O |
规范 SMILES |
C1C(C(C(N1)CCNC2=CC=CC=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





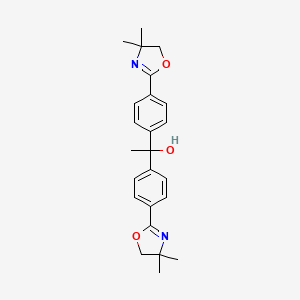
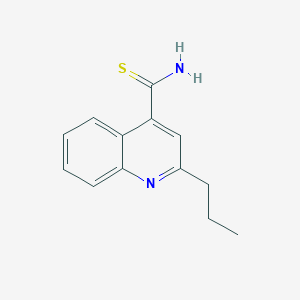




![N-(3-(1H-Benzo[d][1,2,3]triazol-1-yl)propyl)-2-formylbenzamide](/img/structure/B12876758.png)
